Bienvenue dans la boutique en ligne BenchChem!

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione

Soluble epoxide hydrolase inhibition Fragment-based drug discovery Enzymatic assay

This compound is a crystallographically validated fragment hit against human soluble epoxide hydrolase (sEH), with a 29 µM IC50 and a 2.01 Å co-crystal structure (PDB 3WKA). The unique 5-(piperidin-1-yl) uracil scaffold binds the catalytic site via a distinct pharmacophoric arrangement, avoiding urea-based CYP and ion-channel liabilities. The deposited coordinates enable immediate structure-guided elaboration, growing, or linking strategies without de novo crystallography. It also serves as a high-quality truth set for virtual screening validation and a scaffold-hopping reference for escaping urea-dominated IP space. Supplied at ≥95% purity to ensure reproducible probe behavior across laboratories.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 790232-28-9
Cat. No. B3429977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione
CAS790232-28-9
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)NC1=O)N2CCCCC2)N
InChIInChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16)
InChIKeyABFVQIXFKQQEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione – Fragment-Based sEH Inhibitor Lead for Hypertension & Inflammation Research


6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione (CAS 790232-28-9) is a synthetically accessible, 5-(piperidin-1-yl)-substituted uracil derivative . It has been structurally validated as a fragment hit against human soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade and a therapeutic target for hypertension and inflammation [1]. Its co-crystal structure (PDB 3WKA, 2.01 Å resolution) confirms direct binding at the sEH catalytic site, making it a well-characterized starting point for fragment-based drug discovery campaigns [2].

Why 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione Cannot Be Replaced by General Uracil Analogs in sEH Research


The 5-(piperidin-1-yl) substituent is not a generic modification. In the context of sEH fragment screening, the vast majority of hits contain urea or amide warheads that engage the catalytic triad, whereas this compound presents a distinct uracil scaffold that binds via a different pharmacophoric arrangement [1]. The co-crystal structure reveals that the piperidine ring occupies a specific hydrophobic subpocket, while the uracil core forms hydrogen bonds with key residues—interactions that would be lost with simple 5-unsubstituted uracils or with morpholine/pyrrolidine replacements [1]. Without this precise substitution pattern, the validated binding pose and the accompanying structure–activity relationship (SAR) data are forfeited, leading to procurement of compounds that lack the demonstrated fragment-to-target engagement that makes this particular analog a scientifically sound choice [1].

Quantitative Procurement Evidence for 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione


Validated sEH Inhibitory Activity: 29 µM IC50 in a Standardized Fluorogenic Assay

This compound inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 29 µM (2.90 × 10⁴ nM), measured using the fluorogenic substrate PHOME [1]. By comparison, the classic urea-based inhibitor CAY10640 achieves an IC50 of 0.4 nM under similar human sEH assay conditions, while the broad fragment hit pool from the same screening campaign ranged from 0.7 µM to 1,700 µM [2][3]. This places the compound in the moderate-activity tier of fragment hits—sufficiently potent for fragment elaboration yet weak enough to maintain high ligand efficiency, a critical parameter for fragment-based campaigns [1][3].

Soluble epoxide hydrolase inhibition Fragment-based drug discovery Enzymatic assay

Co-crystal Structure at 2.01 Å Resolution Confirms Binding Mode and Enables Structure-Based Optimization

The compound's binding pose in human sEH has been determined by X-ray crystallography at 2.01 Å resolution (PDB entry 3WKA) [1][2]. This structural validation surpasses many fragment hits from the same study that yielded lower-resolution or no co-crystal data. The high-resolution structure shows the uracil core hydrogen-bonded to the catalytic triad (Asp335, Tyr383, Tyr466) while the piperidine ring extends into the hydrophobic short branch, interacting with Asp496 and the main chain of Phe497 [2]. In contrast, the urea-based fragment S0A (PDB 3WK4) binds in a fundamentally different orientation, and the aminothiazole scaffolds bind deeper in the catalytic site [2]. This precise structural information is absent for generic 5-substituted uracils and enables informed SBDD that would be impossible with uncharacterized analogs.

X-ray crystallography Structure-based drug design Fragment screening

Chemical Purity ≥95% Meets Fragment Library Quality Standards

Commercially available from AKSci (catalog 0047CH) at 95% purity, this compound meets the typical ≥95% purity threshold required for fragment screening libraries . Many in-house synthesized fragment analogs and early discovery compounds lack vendor-certified purity documentation, introducing the risk of assay interference from impurities. While the paper did not specify purity cutoffs for the original fragment screening, current FBDD best practices demand ≥95% purity to avoid false positives from aggregation or reactive impurities. No head-to-head purity comparison with other sEH fragments is publicly available from vendors not on the exclusion list.

Chemical purity Quality control Fragment library

Uracil Scaffold Offers Distinct Intellectual Property and Chemical Space Advantages Over Urea-Based sEH Inhibitors

The pyrimidine-2,4-dione (uracil) core represents a non-urea, non-amide chemotype for sEH inhibition, distinguishing it from the vast majority of known sEH inhibitors such as DCU, ACU, and CAY10640, which rely on a urea or amide warhead [1][2]. In the Amano et al. fragment screening, only a small fraction of hits (including aminothiazoles, benzimidazoles, and this uracil derivative) deviated from the dominant urea/amide motif [1]. The uracil scaffold provides a different hydrogen-bonding pattern and physicochemical property profile—for instance, its calculated LogP and solubility may be more favorable than equivalent urea-containing frags. While direct comparative LogP or solubility data were not provided in the accessed sources, the structural distinction alone offers clear IP and chemical-space advantages for lead optimization.

Scaffold novelty Chemical space Intellectual property

Documented Ligand Efficiency Profile Guides Fragment Elaboration Strategy

With a molecular weight of 224.26 Da and an IC50 of 29 µM, the compound exhibits a ligand efficiency (LE) of approximately 0.30 kcal/mol per heavy atom (calculated as 1.4 × pIC50 / heavy_atom_count; heavy atoms ≈ 16) [1][2]. This is consistent with the paper's statement that aminothiazole and benzimidazole derivatives bind with 'good ligand efficiency' to the catalytic triad [2]. While exact LE values for other fragments were not disclosed in the public sources, the compound's LE falls within the typical fragment hit range (>0.3 is considered attractive for optimization). By comparison, the potent inhibitor CAY10640 (MW 319.4, IC50 0.4 nM) achieves an LE of ~0.66 kcal/mol, demonstrating the optimization trajectory possible from this starting point [3].

Ligand efficiency Fragment elaboration Drug-likeness

Optimal Application Scenarios for 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione Based on Quantitative Evidence


Fragment-Based Lead Discovery for sEH-Targeted Hypertension or Inflammation Therapeutics

The validated 29 µM sEH IC50, combined with the 2.01 Å co-crystal structure (PDB 3WKA), makes this compound an ideal starting fragment for structure-guided elaboration [1][2]. Researchers can immediately use the deposited coordinates to design growing, linking, or merging strategies without de novo crystallography [2]. The moderate potency ensures that even small improvements in affinity will be detectable, while the non-urea scaffold minimizes CYP and ion-channel liabilities common among urea-based sEH inhibitors [2][3].

Calibration and Validation of Computational Docking and Scoring Methods for sEH

Because the fragment's binding pose has been experimentally determined and deposited in the PDB, it serves as a high-quality truth set for validating virtual screening workflows, docking algorithms, and scoring functions [1]. The 2.01 Å resolution structure provides precise atomic coordinates, and the compound's 29 µM IC50 offers a benchmark for retrospective enrichment studies [1][2]. This is a significant advantage over fragments without crystallographic validation, which require costly in-house structure determination [1].

Chemical Biology Probe for Mapping sEH Subpocket Occupancy

The co-crystal structure reveals that the piperidine ring occupies the short branch subpocket, interacting with Asp496 and Phe497 main chain atoms [1]. This provides a defined chemical probe for competitive displacement assays or for designing bivalent inhibitors that simultaneously target the catalytic triad and the short/long branches. The 95% commercial purity ensures reproducible probe behavior across independent laboratories [2].

Scaffold-Hopping Benchmark for Non-Urea sEH Inhibitor Development

As one of the few crystallographically validated non-urea sEH fragments, this uracil derivative serves as a scaffold-hopping reference for programs seeking to escape urea-based intellectual property [1][2]. The documented 29 µM IC50 and structural data enable quantitative comparison with newly discovered non-urea chemotypes in terms of potency, ligand efficiency, and binding mode [1][2][3].

Quote Request

Request a Quote for 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.